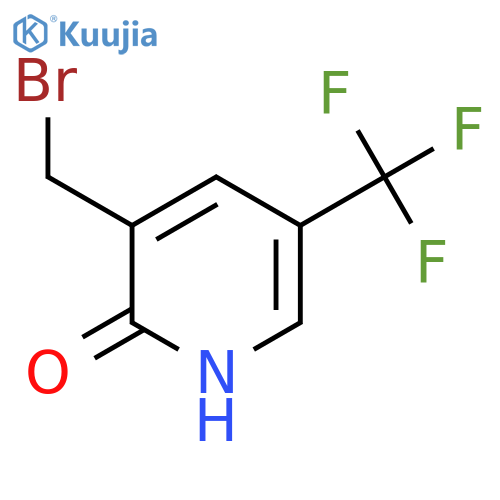Cas no 1227577-68-5 (3-Bromomethyl-2-hydroxy-5-(trifluoromethyl)pyridine)

1227577-68-5 structure
商品名:3-Bromomethyl-2-hydroxy-5-(trifluoromethyl)pyridine
CAS番号:1227577-68-5
MF:C7H5BrF3NO
メガワット:256.019911527634
CID:4689197
3-Bromomethyl-2-hydroxy-5-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-bromomethyl-2-hydroxy-5-(trifluoromethyl)pyridine
- 3-(Bromomethyl)-5-(trifluoromethyl)pyridin-2-ol
- FCH1344539
- 3-Bromomethyl-2-hydroxy-5-(trifluoromethyl)pyridine
-
- インチ: 1S/C7H5BrF3NO/c8-2-4-1-5(7(9,10)11)3-12-6(4)13/h1,3H,2H2,(H,12,13)
- InChIKey: DOMOYKNPZVNSFX-UHFFFAOYSA-N
- ほほえんだ: BrCC1C(NC=C(C(F)(F)F)C=1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 293
- トポロジー分子極性表面積: 29.1
3-Bromomethyl-2-hydroxy-5-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024000397-250mg |
3-Bromomethyl-2-hydroxy-5-(trifluoromethyl)pyridine |
1227577-68-5 | 97% | 250mg |
$666.40 | 2023-09-03 | |
| Alichem | A024000397-500mg |
3-Bromomethyl-2-hydroxy-5-(trifluoromethyl)pyridine |
1227577-68-5 | 97% | 500mg |
$1009.40 | 2023-09-03 | |
| Alichem | A024000397-1g |
3-Bromomethyl-2-hydroxy-5-(trifluoromethyl)pyridine |
1227577-68-5 | 97% | 1g |
$1680.00 | 2023-09-03 |
3-Bromomethyl-2-hydroxy-5-(trifluoromethyl)pyridine 関連文献
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
-
4. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
1227577-68-5 (3-Bromomethyl-2-hydroxy-5-(trifluoromethyl)pyridine) 関連製品
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
